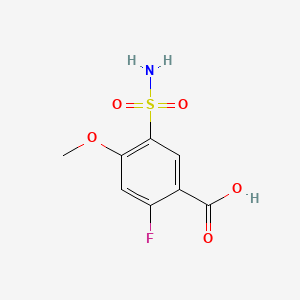

2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO5S |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

VUONXJMNQXMYPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization As a Significant Chemical Scaffold in Contemporary Medicinal Chemistry Research

The strategic importance of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid lies in its identity as a chemical scaffold. In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be systematically added to create a library of related compounds. This particular molecule is a derivative of sulfamoylbenzoic acid, a scaffold known to be biologically active. The introduction of a fluorine atom and a methoxy (B1213986) group is a deliberate chemical modification designed to fine-tune the parent molecule's properties. Fluorine, for instance, is often added to drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the molecule's electronic properties and how it interacts with biological targets. Therefore, 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid represents a next-generation building block, pre-optimized with features that are highly desirable in modern drug design.

Overview of Sulfamoylbenzoic Acid Analogues in Modern Drug Discovery Paradigms

Sulfamoylbenzoic acid (SBA) analogues are a well-established class of compounds in drug discovery. Research has demonstrated their potential across various therapeutic areas. For instance, certain SBA analogues have been synthesized and identified as the first specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2), with some exhibiting subnanomolar activity. The LPA2 receptor is implicated in mediating protective effects in the gut, such as promoting cell regeneration and inhibiting apoptosis (programmed cell death), making these compounds valuable leads for developing treatments against radiation damage or chemotherapy side effects. In a different therapeutic context, N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. This highlights the versatility of the sulfamoylbenzoic acid core in targeting distinct biological pathways, reinforcing its status as a privileged scaffold in the creation of novel medicines.

Historical Development and Evolution of Research on Fluorinated Sulfamoylbenzoic Acid Systems

Established Synthetic Routes to 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid

The construction of the 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid scaffold is typically achieved through multi-step synthetic sequences starting from readily available aromatic precursors.

Synthesis from 4-fluoro-2-methoxybenzoic acid: A plausible and direct route begins with 4-fluoro-2-methoxybenzoic acid. This precursor contains the core fluoro and methoxy (B1213986) substituents in the correct orientation. The key transformation is the introduction of the sulfamoyl group at the C-5 position. This is typically achieved via a two-step process involving electrophilic substitution followed by amination.

Synthesis from 2,4-dichlorobenzoic acid derivatives: The synthesis of the closely related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is well-documented and serves as an excellent model. patsnap.comgoogle.com This process starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent ammonolysis to yield the final product. gpatindia.com This pathway highlights a robust method for introducing the C-5 sulfamoyl group onto a pre-existing benzoic acid framework.

The synthesis of sulfamoylbenzoic acids relies on a series of fundamental organic reactions. The specific reagents and conditions are crucial for achieving high yields and purity.

Sulfonation: This is the key step for introducing the sulfur-containing functional group. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). patsnap.comgoogle.com The reaction involves the electrophilic attack of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically at elevated temperatures. The resulting product is a sulfonyl chloride derivative. google.com

Amination: Following sulfonation, the sulfonyl chloride intermediate (e.g., 2-fluoro-4-methoxy-5-chlorosulfonylbenzoic acid) is converted to the corresponding sulfonamide. This is achieved by reaction with an amine source, most commonly aqueous ammonia (B1221849) (ammoniacal liquor). patsnap.comgoogle.com The reaction is a nucleophilic substitution at the sulfur atom, replacing the chloride with an amino group to form the sulfamoyl moiety (-SO₂NH₂).

Halogenation and Carboxylation: These reactions are often involved in the synthesis of the aromatic precursors themselves. For instance, creating a specific benzoic acid derivative might involve halogenation of a simpler aromatic compound followed by a carboxylation step, such as through a Grignard reaction with carbon dioxide or the hydrolysis of a nitrile. guidechem.com

Table 1: Key Reactions and Reagents in the Synthesis of Sulfamoylbenzoic Acids

| Reaction Step | Reagent(s) | Intermediate/Product | Purpose |

| Sulfonation | Chlorosulfonic acid (ClSO₃H) | Aryl sulfonyl chloride | Introduces the -SO₂Cl group onto the aromatic ring. |

| Amination | Aqueous Ammonia (NH₃·H₂O) | Aryl sulfonamide (sulfamoyl group) | Converts the sulfonyl chloride to the -SO₂NH₂ group. |

| Carboxylation | 1. Mg, CO₂ 2. H₃O⁺ | Carboxylic acid | Introduces the -COOH group onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogenated aromatic compound | Introduces a halogen substituent onto the ring. |

Achieving the correct substitution pattern on the benzene (B151609) ring is paramount. The regioselectivity of the sulfonation step is governed by the directing effects of the substituents already present on the aromatic precursor. savemyexams.comquora.com

In the case of 4-fluoro-2-methoxybenzoic acid, the directing effects of the three substituents must be considered:

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its strong +R (resonance) effect. unizin.org

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its -I and -R effects. quora.comquora.com

The sulfonation of 4-fluoro-2-methoxybenzoic acid is expected to occur at the C-5 position. The powerful ortho-, para-directing influence of the methoxy group at C-2 strongly directs incoming electrophiles to the C-5 position (para to the methoxy group). The C-3 position is also activated (ortho to the methoxy group), but the C-5 position is generally favored. The carboxylic acid directs meta to itself (to C-3 and C-5), and the fluorine directs ortho to itself (to C-3 and C-5). The convergence of these directing effects, dominated by the activating methoxy group, leads to the regioselective formation of the desired 5-sulfonyl intermediate.

Derivatization Strategies for Sulfamoylbenzoic Acid Scaffolds

Once the 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid core is synthesized, it can be further modified at its functional groups to create a library of analogues. These modifications are crucial for exploring structure-activity relationships in drug discovery programs. nih.govresearchgate.net

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The carboxylic acid can be readily converted to an ester. This is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an alcohol. guidechem.comacs.org

Amide formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. libretexts.orgchemguide.co.uk Direct condensation is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is activated first, for example, by conversion to an acyl chloride, which then reacts readily with the amine to form the amide bond. acs.orgyoutube.com

The primary sulfonamide group (-SO₂NH₂) offers two N-H bonds that can be substituted, leading to secondary or tertiary sulfonamides.

N-alkylation: This involves the replacement of one or both hydrogen atoms on the sulfamoyl nitrogen with an alkyl group. Methods include reaction with alkyl halides in the presence of a base or, more modernly, through catalytic approaches using alcohols as the alkylating agents. dnu.dp.ua Manganese and iridium-based catalysts have been shown to be effective for the N-alkylation of sulfonamides. acs.orgrsc.org

N-arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through various cross-coupling reactions. nih.govnih.gov Copper-catalyzed methods, such as the Chan-Evans-Lam reaction, which uses arylboronic acids as the aryl source, are particularly effective for the N-arylation of sulfonamides under relatively mild conditions. rsc.org Transition-metal-free methods using o-silylaryl triflates have also been developed. organic-chemistry.org

Table 2: Common Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | R-OH, H⁺ or 1. SOCl₂, 2. R-OH | Ester (-COOR) |

| Carboxylic Acid | Amide Formation | R₂NH, Activating Agent | Amide (-CONR₂) |

| Sulfamoyl Group | N-Alkylation | R-X, Base or R-OH, Catalyst | N-Alkyl Sulfonamide (-SO₂NHR) |

| Sulfamoyl Group | N-Arylation | Ar-B(OH)₂, Cu Catalyst | N-Aryl Sulfonamide (-SO₂NHAr) |

Aromatic Ring Functionalization (e.g., nucleophilic aromatic substitution, dehalogenation)

The functionalization of the aromatic ring of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid and its precursors is a key strategy for creating diverse analogues. Nucleophilic aromatic substitution (SNAr) is a predominant mechanism for modifying the benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov For halogenated benzoic acids, the fluorine atom, despite being the most electronegative halogen, often serves as the best leaving group in SNAr reactions. youtube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the highly electron-withdrawing nature of fluorine.

In precursors to the title compound, such as 2-fluoro-5-nitrobenzoic acid, the fluorine atom is activated for nucleophilic substitution by the strong electron-withdrawing nitro group at the para position. This allows for regioselective substitution, for example, by a methoxy donor like sodium methoxide, to yield a methoxy-substituted product. The reaction is typically conducted in polar aprotic solvents, such as dimethylformamide (DMF). The sulfamoyl group (-SO2NH2) on the target molecule also acts as an electron-withdrawing group, activating the ring for potential SNAr reactions.

Dehalogenation

Design and Synthesis of Chain Linker and Terminal Group Modified Analogues

The modification of the core 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid structure through the introduction of chain linkers and the alteration of terminal groups is a common strategy in medicinal chemistry to explore structure-activity relationships.

Chain Linker Modifications

Analogues can be synthesized by introducing carbon-based linkers, often attached to one of the functional groups. For instance, a general synthesis approach involves reacting a sulfamoyl benzoic acid ethyl ester with a bromoalkyl derivative. nih.gov This reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF, attaches an alkyl chain to a reactive site, serving as a linker to which other terminal groups can be attached. nih.gov

Terminal Group Modifications

The terminal functional groups of the molecule—the carboxylic acid and the sulfonamide—are prime targets for modification.

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups. For example, it can be activated with thionyl chloride to form an acyl chloride. This intermediate can then react with nucleophiles like N-Boc-hydroxylamine to generate ester derivatives. unibs.it Subsequent modification of these derivatives allows for the introduction of diverse terminal functionalities. unibs.it

Sulfonamide Group: The sulfonamide moiety can also be modified, although this is often more complex. The N-H protons can be substituted, or the entire group can be replaced to create analogues with different properties.

Aromatic Ring Substituents: Modifications can also be made to the substituents on the phenyl ring itself. For example, replacing a hydrogen atom with an electron-donating methoxy group or an electron-withdrawing bromo group can be used to probe the electronic requirements of biological targets. nih.gov

A synthetic approach to create a focused library of derivatives of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is outlined in the table below, demonstrating terminal group modification. unibs.it

| Step | Reactant 1 | Reagent(s) | Conditions | Product | Purpose |

| 1 | 2,4-dichloro-5-sulfamoylbenzoic acid | Thionyl chloride (SOCl₂) | Toluene, 45 °C, 6 h | 2,4-dichloro-5-sulfamoylbenzoyl chloride | Activation of carboxylic acid |

| 2 | Acyl chloride from Step 1 | N-Boc-hydroxylamine, Triethylamine (TEA) | Room Temperature | N-Boc protected oxime ester | Introduction of a modifiable handle |

| 3 | Product from Step 2 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Oxime ester trifluoroacetate (B77799) salt | Deprotection for further reaction |

| 4 | Product from Step 3 | Various aldehydes/ketones, Sodium acetate (B1210297) (NaOAc) | Ethanol, 75 °C | Schiff base derivatives | Formation of final terminal group analogues |

This interactive table summarizes the synthetic pathway for creating terminal group modified analogues.

Process Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing impurities, and ensuring the scalability of a synthesis. This involves the systematic study of various reaction parameters.

A patented method for the preparation of a key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, highlights several optimized parameters. The process involves reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate. google.com This optimized process reports yields exceeding 90%, a significant improvement over traditional, longer synthetic routes that generate more waste. google.com

| Parameter | Optimized Condition | Rationale / Outcome |

| Reactant Molar Ratio | 1 : 1.05 ~ 1.2 (ester : sodium aminosulfinate) | Ensures complete consumption of the starting ester. google.com |

| Catalyst | Cuprous Bromide | Facilitates the substitution reaction, leading to high yield. google.com |

| Solvent | Tetrahydrofuran (THF) | Provides a suitable medium for the reaction. google.com |

| Temperature | 45 ~ 60 °C | Balances reaction rate and stability, preventing side reactions. google.com |

| Reaction Time | 10 ~ 14 hours | Allows the reaction to proceed to completion for maximum yield. google.com |

This interactive table details the optimized conditions for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.

Catalytic Approaches and Mechanistic Considerations in Yield Enhancement

Catalysts play a vital role in enhancing reaction rates and improving yields by providing lower-energy reaction pathways. In the synthesis of 2-methoxy-5-sulfamoylbenzoic acid esters, cuprous bromide is employed as a catalyst. google.com Copper-catalyzed reactions are common for forming C-N and C-S bonds, and in this case, it likely facilitates the displacement of the chloro group with the aminosulfinate.

Mechanistic understanding is also key to yield enhancement. For SNAr reactions, the mechanism proceeds through a high-energy Meisenheimer intermediate. nih.gov The stability of this intermediate is paramount for a successful reaction. The presence of strong electron-withdrawing groups, such as the sulfamoyl group in the target molecule, stabilizes this carbanionic intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate and yield. masterorganicchemistry.comnih.gov In some cases, SNAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a distinct intermediate. nih.gov Understanding which mechanism is operative under specific conditions allows chemists to select substrates and reagents that favor the desired product formation.

Influence of Specific Substituents on Molecular Interactions and Biological Activity (e.g., fluorine, methoxy, sulfamoyl groups)

The biological activity of 2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid analogues is significantly modulated by the electronic and steric properties of its core substituents: the fluorine atom, the methoxy group, and the sulfamoyl group. Each functional group plays a distinct role in the molecule's interaction with biological targets.

Fluorine Atom: The fluorine atom at the 2-position exerts a strong electron-withdrawing effect. This has been noted in related compounds, such as 2-fluoro-5-methoxy-4-nitrobenzoic acid, where the fluorine increases the acidity of the carboxylic acid group compared to non-fluorinated analogues. This enhanced acidity can influence the molecule's ionization state at physiological pH, potentially leading to stronger ionic interactions with target proteins. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, further anchoring the ligand in a binding pocket.

Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) is a key pharmacophore in many biologically active molecules, including diuretics and antibacterial agents. The hydrogen atoms on the nitrogen are capable of acting as hydrogen bond donors, while the oxygen atoms are hydrogen bond acceptors. SAR studies on related sulfamoylbenzoic acid derivatives have shown that substitutions on the sulfamoyl nitrogen can dramatically alter biological activity. For instance, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), substituting the sulfamoyl group with an N-cyclopropyl ring resulted in potent activity, whereas a morpholine (B109124) ring substitution was devoid of significant inhibitory potential. nih.gov This highlights the critical role of the substituent's size, shape, and electronic properties on the sulfamoyl group in determining biological outcomes. nih.gov

The interplay of these substituents creates a unique electronic and steric profile that dictates the molecule's affinity and selectivity for its biological targets.

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional arrangement of atoms (conformation) in a molecule is crucial for its interaction with a biological receptor. For analogues of this compound, the orientation of the substituents relative to the benzene ring and to each other can significantly impact activity.

Conformational studies on similar structures, like 2-fluoro-4-hydroxy benzoic acid, reveal that the molecule's structure is primarily defined by the orientation of its functional groups. mdpi.com These orientations can lead to the formation of intramolecular hydrogen bonds, which stabilize certain conformations. mdpi.com For example, a trans-COOH conformation, where an intramolecular hydrogen bond forms between the carboxylic acid hydrogen and the carbonyl oxygen, is often the most stable. mdpi.com

In the crystal structure of a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, the benzene ring and the methoxycarbonyl group are nearly coplanar. nih.govresearchgate.net However, the carboxylic acid group is twisted out of the plane of the benzene ring, with a dihedral angle of approximately 20.2°. nih.govresearchgate.net This non-planar conformation could be a critical feature for fitting into a specific binding site. The planarity or non-planarity of the molecule, dictated by the steric and electronic interactions of its substituents, is a key stereochemical consideration in SAR studies.

Furthermore, computational and NMR studies on 2-fluoro-substituted benzaldehydes and acetophenones show that planar conformations are generally favored, with the trans conformer (where the carbonyl oxygen is oriented away from the fluorine atom) being the most stable. rsc.org The preference for a specific conformer can determine whether the molecule presents the correct arrangement of binding groups to the target receptor.

Rational Design of Analogues Based on Pharmacophore Modeling and Scaffold Prioritization

Rational drug design for this class of compounds involves using the understanding of SAR to create new analogues with improved properties. This process often begins with identifying the key chemical features (pharmacophore) required for biological activity.

Pharmacophore modeling for sulfamoylbenzoic acid derivatives would identify the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. Molecular docking studies, as performed on potent h-NTPDase inhibitors, can reveal how these features interact with specific amino acid residues in the target's binding site. nih.gov By understanding these key interactions, medicinal chemists can prioritize the modification of the this compound scaffold.

SAR studies guide this process by indicating which parts of the molecule can be modified. For example, systematic SAR studies on a sulfamoyl benzamidothiazole scaffold identified sites that could tolerate modification and led to the discovery of more potent compounds. nih.gov This information is then used to design an "affinity probe analog," a specialized molecule used to further investigate the biological target. nih.gov The design process is iterative: new analogues are synthesized, their activity is tested, and the results are used to refine the pharmacophore model and SAR understanding.

Impact of Linker Length and Terminal Group Modifications on Scaffold Activity

Modifications to the terminal groups and the use of linkers can have a profound impact on the activity of the core scaffold. In the context of this compound, this often involves alterations to the sulfamoyl (-SO₂NH₂) or carboxylic acid (-COOH) groups.

As previously mentioned, modifications to the terminal group on the sulfamoyl nitrogen are critical. SAR data from related sulfamoyl-benzamides demonstrate that the nature of this group dictates potency and selectivity. nih.gov For example, attaching a chlorophenyl group to the amide linkage resulted in significant inhibition of h-NTPDases3 and h-NTPDases8, while a bromophenyl group led to potent inhibition of h-NTPDase1 and h-NTPDase3. nih.gov

The concept of linker length, while not explicitly detailed in the literature for this specific scaffold, is a fundamental principle in drug design. The length and flexibility of a linker connecting the core scaffold to another chemical moiety can affect how the molecule binds to its target. Studies on other molecular systems have shown that even small changes in linker length can alter catalytic efficiency and biological activity. rsc.org For instance, in mucoadhesive drug delivery systems, the chain length of surfactants was found to impact permeation and bioavailability, with shorter chains showing enhanced properties due to better diffusion. nih.gov Applying this principle, one could hypothesize that connecting a functional group to the this compound scaffold via a linker of optimal length could enhance its interaction with a target protein by allowing it to reach and occupy adjacent binding pockets.

Comparative SAR Studies with Related Chemical Classes (e.g., other sulfamoylbenzoic acids, benzenesulfonamides)

To fully understand the SAR of this compound, it is valuable to compare it with related chemical classes, such as other substituted sulfamoylbenzoic acids and benzenesulfonamides. These comparisons can reveal the importance of the benzoic acid moiety and the specific substitution pattern.

Studies on a series of sulfamoylbenzoic acids and sulfamoyl-benzamides as h-NTPDase inhibitors provide a direct comparison. nih.gov Within the sulfamoylbenzoic acid series, the nature of the substituent on the sulfamoyl nitrogen was a key determinant of activity. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a highly potent and selective inhibitor of h-NTPDase8. nih.gov

When the carboxylic acid is converted to a benzamide, a new point of diversity is introduced. The SAR of the sulfamoyl-benzamide series was dependent on attachments to the amide group. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor of h-NTPDase1. nih.gov This suggests that both the sulfamoyl and the carboxyl/amide ends of the molecule are critical for tuning activity and selectivity against different biological targets.

The data below illustrates the inhibitory activities of various sulfamoylbenzoic acids and sulfamoyl-benzamides, highlighting the distinct SAR profiles of these related classes. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of Selected Sulfamoylbenzoic Acid and Sulfamoyl-Benzamide Analogues against h-NTPDases Data sourced from scientific literature. nih.gov

| Compound | Chemical Class | Substitutions | Target | IC₅₀ (µM) |

|---|---|---|---|---|

| 2d | Sulfamoylbenzoic Acid | 2-chloro, 5-(N-cyclopropylsulfamoyl) | h-NTPDase8 | 0.28 ± 0.07 |

| 3a | Sulfamoyl-Benzamide | N-(chlorophenyl) amide, cyclopropyl (B3062369) sulfonamide | h-NTPDase3 | 1.33 ± 0.05 |

| 3a | Sulfamoyl-Benzamide | N-(chlorophenyl) amide, cyclopropyl sulfonamide | h-NTPDase8 | 1.78 ± 0.08 |

| 3f | Sulfamoyl-Benzamide | N-(4-methoxyphenyl) amide, morpholinosulfonyl | h-NTPDase2 | 0.27 ± 0.08 |

| 3i | Benzenesulfonamide | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | Benzenesulfonamide | N-(4-bromophenyl), 4-chloro, 3-(morpholine-4-carbonyl) | h-NTPDase3 | 0.72 ± 0.11 |

| 3j | Sulfamoyl-Benzamide | 5-(N-benzylsulfamoyl), 2-chloro, N-(4-methoxyphenyl) | h-NTPDase2 | 0.29 ± 0.07 |

Molecular Interactions and Mechanistic Insights of 2 Fluoro 4 Methoxy 5 Sulfamoylbenzoicacid Derivatives

Ligand-Target Recognition and Binding Mechanisms

The biological activity of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid derivatives is rooted in their ability to recognize and bind to specific macromolecular targets, thereby modulating their function. This recognition is often achieved through mechanisms like enzyme active site inhibition or by acting as agonists or antagonists at receptor binding sites.

A prominent example of this is seen in derivatives of the closely related 5-sulfamoylbenzoic acid scaffold, which are known to be effective inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes. unibs.it Studies on compounds like 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) reveal a well-defined mechanism of enzyme inhibition. The primary sulfonamide (sulfamoyl) moiety is crucial for this activity, as it coordinates directly with the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. This interaction mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic function. unibs.it This mechanism is a hallmark of a large class of sulfonamide-based inhibitors.

The inclusion of a fluorine atom can further enhance binding affinity and modulate the compound's electronic properties. Fluorine is highly electronegative and can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the ligand-target complex. nih.govresearchgate.net For instance, derivatives of benzazepine have been shown to possess high affinity for sigma (σ) receptors, indicating that such scaffolds can be tailored for specific receptor interactions. nih.gov The precise mechanism, whether agonism or antagonism, depends on the conformational changes induced in the receptor upon ligand binding.

Role of the Sulfamoyl Moiety in Mediating Specific Molecular Recognition Events

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore that plays a pivotal role in molecular recognition for this class of compounds. Its ability to act as a potent zinc-binding group is a key determinant of its inhibitory action against metalloenzymes like carbonic anhydrases. unibs.it

In silico docking studies of lasamide derivatives within the active site of hCA isoforms (e.g., hCA IX and XII) demonstrate that the nitrogen atom of the sulfamoyl moiety deprotonates and forms a coordinate bond with the Zn²⁺ ion. unibs.it This primary binding event anchors the inhibitor within the active site. Furthermore, the sulfamoyl group acts as both a hydrogen bond donor (via the -NH₂ group) and acceptor (via the sulfonyl oxygens), allowing it to form a network of specific hydrogen bonds with amino acid residues. These interactions with residues such as glutamate, threonine, and asparagine in the active site provide additional stability and contribute to the inhibitor's potency and selectivity. unibs.it This dual role as a metal coordinator and a hydrogen-bonding hub makes the sulfamoyl moiety an essential feature for high-affinity binding in these enzyme systems.

Detailed Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at Binding Interfaces

The stability and specificity of the ligand-target complex are governed by a combination of directed interactions, including hydrogen bonds and more diffuse hydrophobic contacts.

Hydrogen Bonding: As noted, the sulfamoyl group is a key player in forming hydrogen bonds. Docking studies reveal that its amino group can form hydrogen bonds with the backbone carbonyl of key threonine residues (e.g., THR-200), while the sulfonyl oxygens can interact with other residues like GLU-106 in the hCA active site. unibs.it The carboxylic acid group present in 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid is also a strong hydrogen bond donor and acceptor. In crystal structures of related compounds like 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid groups are observed to form classic dimeric structures through pairs of O—H⋯O hydrogen bonds. researchgate.netnih.gov This propensity for strong hydrogen bonding is critical for anchoring the molecule within a polar binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring of the benzoic acid core provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar regions of a binding site. In the context of hCA inhibition, the substituted phenyl ring of lasamide derivatives is positioned to make contact with a hydrophobic region of the enzyme active site, bounded by residues such as Leucine (LEU-199), Valine (VAL-142), and Valine (VAL-121). unibs.it The aromatic ring can also participate in π-π stacking or T-shaped stacking interactions with aromatic residues like histidine, further stabilizing the complex. unibs.it The methoxy (B1213986) group (-OCH₃) can also contribute to these van der Waals interactions.

A summary of these interactions is presented in the table below.

| Interaction Type | Functional Group Involved | Potential Interacting Partner (in Target) |

| Metal Coordination | Sulfamoyl (-SO₂NH₂) | Catalytic Zn²⁺ ion (in metalloenzymes) |

| Hydrogen Bonding | Sulfamoyl (-SO₂NH₂), Carboxylic Acid (-COOH) | Polar amino acids (e.g., Thr, Glu, Asn), backbone atoms |

| Hydrophobic Contact | Benzene Ring, Methoxy (-OCH₃) | Nonpolar amino acids (e.g., Leu, Val, Phe) |

| π-Stacking | Benzene Ring | Aromatic amino acids (e.g., His, Phe, Tyr) |

| Weak H-Bonding | Fluorine (-F) | C-H groups |

Conformational Dynamics of the Compound upon Target Binding and Induced Fit Phenomena

Like most small molecules, 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid is not a rigid structure. It possesses conformational flexibility due to the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the aromatic ring. Studies on the structurally similar 2-Fluoro-4-Hydroxy Benzoic Acid have shown that the molecule can exist in several different stable conformations (conformers) based on the orientation of the carboxylic acid and hydroxyl groups. mdpi.comresearchgate.net

This inherent flexibility is crucial for the process of molecular recognition. When the compound approaches its target's binding site, two principal phenomena can occur:

Conformational Selection: The binding site may preferentially bind to one of the pre-existing low-energy conformations of the ligand. The ensemble of conformations in solution is in equilibrium, and the binding event shifts this equilibrium towards the bound conformation.

Induced Fit: The initial interaction between the ligand and the target may be imperfect. This initial binding can trigger conformational changes in both the ligand and the protein, leading to a more stable, high-affinity complex. This mutual adaptation allows for an optimal alignment of interacting functional groups, maximizing hydrogen bonding and hydrophobic contacts.

The transition from an unbound, flexible state to a more rigid, bound conformation is entropically unfavorable. However, this penalty is typically overcome by the favorable enthalpy gained from forming strong, specific interactions with the target protein. Understanding the conformational preferences and the energy landscape of the molecule is therefore essential for predicting its binding mode and affinity.

Computational and Theoretical Chemistry Applications in the Study of 2 Fluoro 4 Methoxy 5 Sulfamoylbenzoicacid

Molecular Docking Simulations for Ligand-Protein Complex Prediction and Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as a derivative of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, and a protein's active site. For instance, in the study of sulfamoylbenzoic acid analogues, molecular docking has been employed to understand their binding modes and affinities for specific biological targets. nih.gov

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and likely interaction. For example, a molecular docking study on 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a structurally related compound, supported its potential anticonvulsant activity by elucidating its binding interactions with a target protein. tandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding and biological activity. tandfonline.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 3 | -7.94 | Arg98, Tyr102, Ser134 |

| Compound 4 | -8.53 | Arg98, Tyr102, Gln125, Ser134 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.comresearchgate.net These calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid.

For the related compound 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations using the B3LYP/6-31G(d,p) basis set have been used to determine its optimized molecular geometry and harmonic vibrational frequencies. tandfonline.com Such studies also allow for the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and charge transfer properties. researchgate.net Furthermore, these calculations can predict spectroscopic data, such as FT-IR and FT-Raman spectra, which can be compared with experimental results to validate the computational model. tandfonline.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (ΔE) | 4.1 eV |

| Dipole Moment (μ) | 5.4 D |

Molecular Dynamics Simulations to Elucidate Binding Stability, Conformational Changes, and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In the context of drug design, MD simulations can provide insights into the stability of ligand-protein complexes, conformational changes that occur upon binding, and the influence of solvent molecules on these interactions. While specific MD simulation studies on 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid were not identified, the methodology is widely applied to similar systems.

For example, MD simulations of 3-methoxy flavone (B191248) derivatives complexed with target proteins have been used to analyze the stability of the docked complexes. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, providing a measure of the complex's stability. Such studies help in validating the results of molecular docking and provide a more dynamic picture of the binding event. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogue Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dergipark.org.tr A pharmacophore model can be used as a 3D query to search large chemical databases for new molecules with the potential for similar biological activity, a process known as virtual screening. dergipark.org.trdovepress.com

The development of a pharmacophore model for a series of sulfamoyl benzoic acid analogues can guide the design of new compounds with improved potency and selectivity. nih.gov The process involves identifying common features among active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr This model can then be used to filter large compound libraries to identify novel chemical scaffolds that possess the desired pharmacophoric features. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in QSAR models are valuable tools for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

In the study of benzoic acid derivatives, QSAR models have been developed to understand the structural requirements for their antimicrobial activity. nih.gov These models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity. nih.govnih.gov For example, a QSAR study on p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by specific molecular connectivity and shape indices. nih.gov Similarly, QSAR studies on benzoylaminobenzoic acid derivatives revealed that their inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov

| Compound Series | Key Descriptors | Associated Activity |

|---|---|---|

| p-Hydroxy Benzoic Acid Derivatives nih.gov | Valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1) | Antimicrobial |

| Benzoylaminobenzoic Acid Derivatives nih.gov | Hydrophobicity, Molar Refractivity, Aromaticity | Antibacterial |

| p-Amino Benzoic Acid Derivatives chitkara.edu.in | Total energy (Te), Energy of lowest unoccupied molecular orbital (LUMO) | Antimicrobial |

Advanced Analytical Characterization Techniques in Academic Research of 2 Fluoro 4 Methoxy 5 Sulfamoylbenzoicacid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of new chemical entities, offering precise mass measurements that allow for the determination of elemental composition. This capability is critical in distinguishing between compounds with the same nominal mass but different atomic constituents.

In the analysis of derivatives of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, HRMS provides unequivocal confirmation of their molecular formulas. For instance, in the characterization of a related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) was employed. The calculated mass for the molecular ion [M+] of C₉H₇FO₄ was 198.0328, while the experimentally found mass was 198.0331, demonstrating a high degree of accuracy and confirming the elemental composition. nih.gov This level of precision is essential for validating the successful synthesis of novel derivatives and for ruling out the presence of unexpected byproducts.

Table 1: Exemplary HRMS Data for a Related Benzoic Acid Derivative

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformation Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a comprehensive picture of the molecular framework, including connectivity and spatial relationships between atoms.

¹H and ¹³C NMR: For derivatives of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, ¹H NMR provides information on the number, environment, and connectivity of protons. For the analogous 2-fluoro-4-(methoxycarbonyl)benzoic acid, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbons and the aromatic carbons, with their chemical shifts influenced by the attached functional groups. nih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR studies. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. In fluorinated benzoic acids, the position of the fluorine substituent on the aromatic ring can be definitively assigned based on its chemical shift and coupling to neighboring protons.

2D NMR: Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. For complex derivatives of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, these techniques would be essential to unambiguously assign all proton and carbon signals, confirming the substitution pattern on the benzoic acid core.

Table 2: Illustrative ¹H and ¹³C NMR Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 10.5 | br s | -COOH |

| 8.10 | t, J = 7.8 | Aromatic CH | |

| 7.89 | d, J = 8.2 | Aromatic CH | |

| 7.82 | d, J = 11.0 | Aromatic CH | |

| 3.97 | s | -OCH₃ | |

| ¹³C | 168.6, 168.5 | Carbonyls | |

| 165.0, 164.9 | Aromatic C-F | ||

| 163.4, 160.8 | Aromatic C-O | ||

| 136.7, 136.6 | Aromatic CH | ||

| 132.8 | Aromatic C | ||

| 124.9, 124.8 | Aromatic CH | ||

| 121.3, 121.2 | Aromatic CH | ||

| 118.4, 118.1 | Aromatic C |

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, and for establishing the absolute configuration of chiral molecules.

While a crystal structure for 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid is not publicly available, the crystallographic analysis of the closely related 2-fluoro-4-(methoxycarbonyl)benzoic acid offers significant insights into the likely solid-state behavior. nih.gov The study revealed that in the crystal, molecules form classical carboxylate inversion dimers through O—H···O hydrogen bonds. nih.gov The packing is further stabilized by C—H···F and C—H···O interactions. nih.gov Such detailed structural information is crucial for understanding the physical properties of the solid material and for designing new materials with desired properties.

Table 3: Crystal Data and Structure Refinement for 2-Fluoro-4-(methoxycarbonyl)benzoic acid

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇FO₄ |

| Formula weight | 198.15 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.536 (7) |

| b (Å) | 7.591 (7) |

| c (Å) | 8.523 (8) |

| α (°) | 99.480 (14) |

| β (°) | 108.748 (13) |

| γ (°) | 99.240 (14) |

| Volume (ų) | 443.3 (7) |

| Z | 2 |

| Data collection instrument | Bruker SMART APEX CCD |

Advanced Chromatographic Methods (e.g., HPLC, UPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile compounds like 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid.

HPLC and UPLC: For purity assessment, a reversed-phase HPLC method would typically be developed. For instance, the purity of a related compound, 2-fluoro-5-methoxy-4-nitrobenzoic acid, can be assessed using a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection at 254 nm. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times, making it particularly suitable for monitoring the rapid progress of a synthesis, allowing for precise determination of the reaction endpoint and maximizing yield. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acid derivatives, derivatization is often necessary to increase their volatility. For example, benzoic acids can be converted to their trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis. researchgate.net This technique is highly sensitive and provides both retention time data for separation and mass spectra for identification, making it a valuable tool for identifying and quantifying impurities.

Table 4: Typical Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water (gradient or isocratic) | UV-Vis | Purity Assessment |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water (gradient) | UV-Vis, MS | Reaction Monitoring, Purity |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, one would expect to observe characteristic stretching vibrations for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the S=O and N-H of the sulfamoyl group, the C-O of the methoxy group, and the C-F bond. The analysis of the FTIR spectra of related compounds like 4-amino-5-chloro-2-methoxybenzoic acid confirms the presence of these characteristic functional group vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While strong IR bands are associated with polar bonds, strong Raman bands are often observed for non-polar bonds and symmetric vibrations. For 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the S=O bonds. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 5: Expected Characteristic Vibrational Frequencies for 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| Sulfamoyl (-SO₂NH₂) | N-H stretch | 3400-3200 |

| S=O stretch (asymmetric) | 1370-1335 | |

| S=O stretch (symmetric) | 1180-1160 | |

| Methoxy (-OCH₃) | C-O stretch | 1275-1200 |

| Fluoroaromatic | C-F stretch | 1250-1000 |

Biotransformation Pathways and Metabolic Stability Studies in Vitro of 2 Fluoro 4 Methoxy 5 Sulfamoylbenzoicacid Derivatives

Identification of In Vitro Metabolic Hotspots and Sites of Biotransformation

In vitro metabolic studies are instrumental in identifying the "metabolic hotspots" on a molecule—the specific sites most susceptible to enzymatic modification. For derivatives of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, several key positions on the aromatic ring and its substituents are predicted to be primary sites of biotransformation.

The primary metabolic pathways for compounds of this class generally involve modifications to the methoxy (B1213986) and sulfamoyl groups, as well as the aromatic ring itself. The methoxy group is a well-known site for oxidative O-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. This process would lead to the formation of a phenolic metabolite.

Hydroxylation of the aromatic ring is another significant pathway. The position of hydroxylation is influenced by the existing substituents. The fluorine atom, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring and direct metabolic enzymes to specific positions. However, the C-F bond itself is generally stable and less prone to cleavage.

The sulfamoyl group can also undergo metabolic transformations, although it is often more stable than other functional groups. Potential metabolic pathways for sulfonamides include N-dealkylation (if substituted) and hydrolysis, though the latter is generally a minor pathway for aromatic sulfonamides.

Enzymatic Biotransformation Mechanisms (e.g., hydroxylation, dealkylation, sulfonation, glucuronidation)

The biotransformation of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid derivatives is governed by a variety of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism.

Phase I Reactions: These are primarily functionalization reactions that introduce or expose polar functional groups.

Hydroxylation: This reaction, catalyzed predominantly by CYP enzymes, involves the addition of a hydroxyl (-OH) group to the aromatic ring. This increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.

O-Dealkylation: Specifically, the O-demethylation of the 4-methoxy group is a key Phase I metabolic pathway. This reaction is also mediated by CYP enzymes and results in the formation of a phenol (B47542) and formaldehyde.

Desulfonation: While less common for aromatic sulfonamides, enzymatic cleavage of the sulfamoyl group can occur, leading to the formation of the corresponding aminobenzoic acid derivative.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, further increasing water solubility and facilitating excretion.

Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or amino groups. The carboxyl group of the benzoic acid moiety and any phenolic metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). For instance, the major metabolite of the structurally related drug furosemide (B1674285) is its glucuronide conjugate. nih.govnih.gov

Sulfonation: Phenolic metabolites can also undergo sulfonation, where a sulfonate group is added by sulfotransferase (SULT) enzymes.

Glycine Conjugation: Benzoic acid and its derivatives are known to undergo conjugation with the amino acid glycine, forming a hippuric acid-type metabolite. This is another important pathway for the clearance of these compounds.

Assessment of Metabolic Stability in Isolated Enzyme Systems and Subcellular Fractions (e.g., liver microsomes)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug design. In vitro systems such as human liver microsomes (HLM) and S9 fractions are widely used to assess metabolic stability. These preparations contain a rich complement of drug-metabolizing enzymes, particularly CYP450s. wuxiapptec.com

The following table illustrates typical in vitro metabolic stability data that would be generated for a series of hypothetical 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid derivatives in human liver microsomes.

| Compound | Derivative | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 1 | 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid | 45 | 15.4 |

| 2 | 2-Fluoro-4-hydroxy-5-sulfamoylbenzoic acid (O-demethylated metabolite) | 30 | 23.1 |

| 3 | 2-Fluoro-4-methoxy-5-(N-methylsulfamoyl)benzoic acid | 60 | 11.6 |

| 4 | 3-Hydroxy-2-fluoro-4-methoxy-5-sulfamoylbenzoic acid (Aromatic hydroxylation product) | 25 | 27.7 |

This is a hypothetical data table for illustrative purposes.

Influence of Fluoro and Methoxy Substituents on Metabolic Fate and Stability

The fluoro and methoxy substituents play a crucial role in determining the metabolic fate and stability of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid derivatives.

Fluoro Substituent: The introduction of a fluorine atom can significantly enhance metabolic stability. tandfonline.com The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. By placing a fluorine atom at a potential site of metabolic attack, such as a position susceptible to hydroxylation, this pathway can be effectively blocked. tandfonline.com This "metabolic blocking" strategy can prolong the half-life of a drug. However, in some cases, oxidative defluorination can occur, leading to the formation of phenolic metabolites. nih.gov The strong electron-withdrawing nature of fluorine can also influence the reactivity of other parts of the molecule, potentially altering the primary sites of metabolism.

Methoxy Substituent: The methoxy group is a primary site of metabolic liability. As mentioned, it is readily O-demethylated by CYP enzymes to form a more polar phenolic metabolite. researchgate.net This is often a rapid metabolic pathway that can significantly contribute to the clearance of the compound. The rate of O-demethylation can be influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing fluoro and sulfamoyl groups may modulate the rate of this metabolic reaction. The resulting phenolic metabolite is then readily available for Phase II conjugation reactions, such as glucuronidation and sulfonation, further facilitating its elimination from the body.

Strategic Role of 2 Fluoro 4 Methoxy 5 Sulfamoylbenzoicacid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Other Pharmacologically Relevant Organic Compounds

The strategic placement of reactive and modulatory functional groups on the 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid scaffold makes it an important starting material for a variety of pharmacologically significant compounds. The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation with a wide array of amines to generate a library of derivatives.

The sulfamoylbenzoic acid moiety is a well-established pharmacophore, recognized for its role in targeting various enzymes and receptors. For instance, derivatives of sulfamoylbenzoic acid have been investigated as potent inhibitors of human carbonic anhydrase isoforms, some of which are associated with cancer. unibs.it By modifying the core structure of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, researchers can fine-tune the inhibitory activity and selectivity of these compounds.

Furthermore, the fluorine atom on the benzene (B151609) ring can significantly enhance the metabolic stability and pharmacokinetic profile of the resulting drug candidates. tandfonline.com Fluorine's high electronegativity can also influence the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target. tandfonline.com The methoxy (B1213986) group, also an important modulator of electronic and steric properties, can further refine the pharmacological activity.

Research on analogous sulfamoylbenzoic acid derivatives has demonstrated their potential as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2), which is involved in processes such as gut mucosal protection. nih.govnih.gov This suggests that 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid could serve as a valuable precursor for developing novel LPA2 receptor agonists with tailored properties conferred by the fluoro and methoxy substituents.

Table 1: Potential Pharmacological Applications of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid Derivatives

| Pharmacological Target | Potential Therapeutic Area | Role of Key Functional Groups |

|---|---|---|

| Carbonic Anhydrases | Oncology, Glaucoma | The sulfamoyl group is a key zinc-binding feature. Fluoro and methoxy groups can modulate selectivity and potency. |

| LPA2 Receptors | Inflammatory Bowel Disease, Radiation Injury | The sulfamoylbenzoic acid scaffold can mimic lysophosphatidic acid. Fluoro and methoxy groups can enhance binding affinity and pharmacokinetic properties. |

Utilization as a Key Building Block for Complex Organic Architectures

Beyond its role as a direct precursor to bioactive molecules, 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid is a valuable building block for the construction of more complex organic architectures. In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of functionalities. nbinno.com The distinct reactivity of the carboxylic acid and the potential for substitution on the aromatic ring or modification of the sulfamoyl group allow for a stepwise and controlled assembly of intricate molecular frameworks.

The presence of multiple functional groups with different chemical properties allows for orthogonal chemical strategies, where one group can be selectively reacted without affecting the others. This is a crucial aspect in the multi-step synthesis of complex natural products or designed molecules with precise three-dimensional structures.

Fluorinated building blocks are particularly sought after in modern organic synthesis due to the unique properties conferred by the fluorine atom. nbinno.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the final compound. nbinno.com The incorporation of fluorine can also influence the conformation of a molecule, which can be critical for its biological activity.

The sulfamoylbenzoic acid scaffold provides a rigid aromatic core that can be used to orient other functional groups in a specific spatial arrangement. This is particularly important in drug design, where the precise positioning of pharmacophoric elements is essential for effective binding to a biological target.

Exploration of Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and utilization of chemical intermediates like 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid. Traditional synthetic methods for substituted benzoic acids can involve harsh reagents and generate significant waste.

Modern approaches to the synthesis of benzoic acid derivatives focus on the use of more environmentally benign oxidants, such as hydrogen peroxide, often in the presence of a catalyst and in aqueous media. mdpi.com The development of continuous flow synthesis methods can also contribute to a greener process by improving reaction efficiency, reducing solvent usage, and enhancing safety. scispace.com

In the utilization of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, green chemistry principles can be applied by employing catalytic methods for amide bond formation, which are more atom-economical than traditional coupling reagents. The use of greener solvents, such as water or bio-based solvents, is also a key consideration. brazilianjournals.com.br High-pressure and high-temperature water microflow chemical processes have been shown to be effective for the rapid synthesis of related benzazole derivatives, highlighting a potential green avenue for the reactions of sulfamoylbenzoic acids. rsc.org

Table 2: Green Chemistry Strategies for 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid

| Green Chemistry Principle | Application in Synthesis | Application in Utilization |

|---|---|---|

| Use of Safer Solvents | Employing water or other benign solvents in the synthesis of the benzoic acid core. | Utilizing aqueous media or green solvents for subsequent derivatization reactions. |

| Catalysis | Using catalytic oxidation methods to introduce the carboxylic acid functionality. | Employing catalytic amide bond formation to create derivatives. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Using addition reactions and other atom-economical transformations. |

| Energy Efficiency | Developing syntheses that can be conducted at ambient temperature and pressure, or using energy-efficient technologies like microwave or flow chemistry. mdpi.com | Optimizing reaction conditions to minimize energy consumption. |

Future Directions and Emerging Research Avenues for Sulfamoylbenzoic Acid Scaffolds

The sulfamoylbenzoic acid scaffold, as exemplified by 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid, continues to be a fertile ground for new discoveries in medicinal chemistry and materials science. Future research is likely to focus on several key areas.

One promising direction is the development of novel derivatives with enhanced selectivity for specific biological targets. The ability to fine-tune the electronic and steric properties of the scaffold through substitutions, such as the fluorine and methoxy groups in the title compound, will be crucial in this endeavor. The synthesis and evaluation of focused libraries of sulfamoylbenzoic acid analogues will likely lead to the identification of new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Another emerging area of research is the application of sulfamoylbenzoic acid derivatives in materials science. For example, these compounds have been explored as molecular additives to regulate the crystallization dynamics and passivate defects in perovskite solar cells, leading to improved performance and reproducibility. acs.org The specific electronic properties conferred by the fluoro and methoxy groups could be exploited to further optimize the performance of such materials.

Furthermore, the development of new synthetic methodologies that allow for the efficient and sustainable production of a wide range of sulfamoylbenzoic acid derivatives will be a key focus. This includes the exploration of novel catalytic systems and the application of advanced synthetic technologies.

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

Fluorination : Electrophilic fluorination at the 2-position using agents like Selectfluor or via halogen exchange (e.g., Balz-Schiemann reaction) on pre-functionalized intermediates .

Methoxy Introduction : Nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) at the 4-position, often requiring protection of other reactive groups (e.g., carboxylic acid as a methyl ester) .

Sulfamoyl Functionalization : Sulfonation at the 5-position using chlorosulfonic acid, followed by amidation with ammonia or amines to form the sulfamoyl group .

Critical Note : Reaction order is crucial; sulfonation is typically performed late-stage due to steric and electronic sensitivity. Purification via recrystallization or HPLC is recommended to isolate the target compound from intermediates like 2-fluoro-4-methoxybenzoic acid derivatives .

Advanced: How can conflicting biological activity data for sulfamoyl-containing benzoic acid derivatives be resolved?

Methodological Answer:

Conflicts often arise from assay variability or structural analogs. To address this:

- Comparative Structural Analysis : Compare with structurally validated compounds (e.g., Furosemide, a sulfamoyl-benzene diuretic ) to isolate substituent effects. For example, replacing the 2-furanylmethyl group in Furosemide with fluorine/methoxy alters target selectivity .

- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, sulfamoyl groups in anti-cancer derivatives (e.g., 5-chloro-2-methoxy-N-(4-sulfamoylphenyl) benzamide) show divergent results in kinase vs. apoptosis assays .

- Electronic Effects : Fluorine’s electron-withdrawing nature may reduce sulfamoyl reactivity in certain pH conditions, necessitating buffer optimization .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, if unesterified) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₇FNO₅S: calculated 256.01 g/mol) and fragmentation patterns .

Advanced: How does the electronic effect of fluorine influence the reactivity of the sulfamoyl group?

Methodological Answer:

Fluorine’s electronegativity at the 2-position:

- Deactivates the Ring : Reduces electron density at the 5-position, slowing sulfonation but improving regioselectivity. Use Lewis acids (e.g., AlCl₃) to enhance sulfamoyl introduction .

- Stabilizes Intermediates : Fluorine’s inductive effect stabilizes charged intermediates during sulfamoyl group reactions (e.g., SNAr mechanisms) .

- Hammett Analysis : The σₚ value of fluorine (-0.07) suggests moderate electron withdrawal, impacting reaction kinetics in substitution reactions .

Basic: What are common impurities in its synthesis, and how can they be mitigated?

Methodological Answer:

- Major Impurities :

- Purification :

Advanced: What strategies enhance the bioavailability of 2-Fluoro-4-methoxy-5-sulfamoylbenzoic acid?

Methodological Answer:

- Prodrug Design : Convert the carboxylic acid to a methyl ester (e.g., methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate ) for improved membrane permeability. Hydrolysis in vivo regenerates the active form.

- Salt Formation : Hydrochloride salts (e.g., as in 5-amino-2-fluoro-4-methylsulfanylbenzoic acid;hydrochloride ) enhance solubility.

- LogP Optimization : Introduce lipophilic groups (e.g., alkyl chains) at non-critical positions while monitoring via QSAR models .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : The sulfamoyl group mimics transition states in carbonic anhydrase or ATPase inhibition studies .

- Targeted Drug Design : Fluorine enhances metabolic stability, making it a candidate for CNS agents (e.g., analogs of 5-fluoro-2-methoxybenzaldehyde derivatives ).

Advanced: How to analyze intermolecular interactions in co-crystals of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.